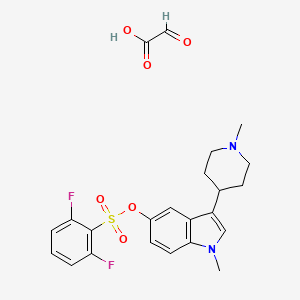

SGS518 oxalate

Description

Properties

IUPAC Name |

[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O3S.C2H2O4/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23;3-1(4)2(5)6/h3-7,12-14H,8-11H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGFYENETWVJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445441-27-0 | |

| Record name | Benzenesulfonic acid, 2,6-difluoro-, 1-methyl-3-(1-methyl-4-piperidinyl)-1H-indol-5-yl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445441-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

SGS518 Oxalate: A Technical Overview of its Affinity for the 5-HT6 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of SGS518 oxalate for the serotonin 6 (5-HT6) receptor. SGS518 oxalate is recognized as a potent and selective antagonist for this receptor, which is a promising target for the therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. This document details the quantitative binding data, the experimental procedures used to determine this affinity, and the associated cellular signaling pathways.

Binding Affinity of SGS518 Oxalate for the 5-HT6 Receptor

| Compound | Radioligand | Species | Kᵢ (nM) | pKᵢ |

| SB-271046 | [³H]-LSD | Human | 1.20 | 8.92 |

| SB-258585 | [¹²⁵I]-SB-258585 | Human | 0.81 | 9.09 |

| Ro 04-6790 | Not Specified | Human | - | 7.35 |

| MS-245 | Not Specified | Not Specified | 2 | - |

| Olanzapine | Not Specified | Not Specified | 5 | - |

Experimental Protocols

The determination of the binding affinity of a compound like SGS518 oxalate for the 5-HT6 receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of the unlabeled test compound (SGS518 oxalate) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Radioligand Binding Assay Protocol

1. Materials and Reagents:

-

Receptor Source: Membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the 5-HT6 receptor, such as [³H]-LSD.

-

Test Compound: SGS518 oxalate, dissolved in a suitable solvent like DMSO.

-

Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., 10 µM methiothepin) to determine the amount of radioligand that binds to non-receptor components.

-

Binding Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂) and an EDTA salt (e.g., 0.5 mM EDTA).

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Scintillation Cocktail: For detection of the radioactive signal.

-

Apparatus: 96-well microplates, glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding), a cell harvester for rapid filtration, and a scintillation counter.

2. Membrane Preparation:

-

Frozen cell pellets containing the 5-HT6 receptor are thawed on ice.

-

The cells are homogenized in ice-cold binding buffer.

-

The homogenate is centrifuged to pellet the cell membranes. The supernatant is discarded.

-

The membrane pellet is washed by resuspension in fresh binding buffer followed by another centrifugation step.

-

The final pellet is resuspended in binding buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).

3. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Total Binding Wells: Contain the cell membrane preparation, the radioligand, and binding buffer.

-

Non-specific Binding Wells: Contain the cell membrane preparation, the radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding Wells: Contain the cell membrane preparation, the radioligand, and varying concentrations of SGS518 oxalate.

-

The plate is incubated, usually for 60 minutes at 37°C, to allow the binding to reach equilibrium.

-

The incubation is terminated by rapid filtration of the plate contents through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the SGS518 oxalate concentration.

-

The IC₅₀ value (the concentration of SGS518 oxalate that inhibits 50% of the specific radioligand binding) is determined from this curve.

-

The Kᵢ value (the inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).[1] This canonical pathway activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets. In addition to this primary pathway, the 5-HT6 receptor has been shown to engage in other signaling cascades, including the activation of the Fyn kinase and the mTOR pathway.[2]

References

Pharmacological Profile of SGS518 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGS518 oxalate, also known as Idalopirdine (Lu AE58054, LY483518), is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] This document provides a comprehensive overview of the pharmacological profile of SGS518 oxalate, including its mechanism of action, receptor binding affinity, preclinical pharmacology, and clinical trial findings. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development. While SGS518 oxalate showed initial promise in treating cognitive impairment associated with schizophrenia and Alzheimer's disease, its development was ultimately discontinued for commercial reasons after failing to meet primary endpoints in pivotal Phase III trials for Alzheimer's disease.[4]

Introduction

The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for the treatment of cognitive deficits.[5] SGS518 oxalate was developed as a selective antagonist for this receptor, with the hypothesis that blocking 5-HT6 receptor activity could enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.[3][6]

Mechanism of Action

SGS518 oxalate is a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is canonically coupled to a Gs alpha subunit, which, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). By blocking the binding of serotonin, SGS518 oxalate inhibits this signaling cascade. Emerging evidence also points to non-canonical signaling pathways for the 5-HT6 receptor, including the activation of the extracellular signal-regulated kinase (ERK) pathway via Fyn tyrosine kinase. The pro-cognitive effects of 5-HT6 receptor antagonists may be mediated through these alternative pathways.

Pharmacological Data

In Vitro Pharmacology

SGS518 oxalate demonstrates high affinity and selectivity for the human 5-HT6 receptor.

| Parameter | Value | Species | Notes |

| Binding Affinity (Ki) | 0.83 nM | Human | [1][2][5][7] |

| Functional Activity | Antagonist | Human | No agonist activity observed in a GTPγS efficacy assay.[5][7] |

| Selectivity | >50-fold selectivity | Human | Tested against a panel of over 70 other receptors and targets. Medium affinity was noted for adrenergic alpha(1A)- and alpha(1B)-adrenoreceptors.[5][7] |

Preclinical Pharmacology (In Vivo)

Preclinical studies in rodent models demonstrated the potential of SGS518 oxalate to reverse cognitive deficits.

| Study Type | Animal Model | Dosing | Key Findings |

| Cognitive Enhancement | Rat (Novel Object Recognition Task) | 5-20 mg/kg, p.o. | Reversed cognitive impairment induced by subchronic phencyclidine (PCP) treatment.[5][7] |

| Receptor Occupancy | Rat | 2.7 mg/kg, p.o. (ED50) | Potently inhibited in vivo binding of a 5-HT6 antagonist radioligand in the striatum.[5][7] |

| Plasma Concentration | Rat | - | A plasma EC50 value of 20 ng/ml was determined from pharmacokinetic/receptor occupancy time-course experiments.[5][7] |

Clinical Pharmacology

SGS518 oxalate underwent Phase I and Phase IIa clinical trials for cognitive impairment associated with schizophrenia, and later, as Idalopirdine, Phase II and III trials for Alzheimer's disease.

| Trial Phase | Indication | Population | Dosing Regimen | Key Findings |

| Phase I | Cognitive Impairment | Healthy Volunteers | Single and multiple ascending doses | Safe and well-tolerated. |

| Phase IIa | Cognitive Impairment in Schizophrenia | 20 patients with stable schizophrenia | Dose-escalating cohorts: 60/180mg and 120/240mg once daily for 14 days | Generally well-tolerated with no dose-limiting toxicities. Dose-proportional pharmacokinetics with steady state reached within 3 days. Statistically significant improvement in the Brief Assessment of Cognition in Schizophrenia (BACS) endpoint at the high dose. |

| Phase II (LADDER study) | Alzheimer's Disease (moderate) | 278 patients on stable donepezil treatment | 90 mg/day (30 mg three times daily) for 24 weeks | Improved cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[8] |

| Phase III (STARSHINE, STARBEAM, STARBRIGHT studies) | Alzheimer's Disease (mild-to-moderate) | 2,525 patients on stable cholinesterase inhibitor therapy | 10 mg, 30 mg, and 60 mg once daily for 24 weeks | Failed to meet the primary endpoint of improving ADAS-cog scores compared to placebo.[4][9] |

Experimental Protocols

Detailed proprietary experimental protocols for SGS518 oxalate are not publicly available. The following sections describe generalized methodologies relevant to the pharmacological characterization of a 5-HT6 receptor antagonist.

5-HT6 Receptor Binding Assay (Generalized Protocol)

This assay determines the binding affinity (Ki) of a test compound.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the recombinant human 5-HT6 receptor.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [3H]-LSD) and a range of concentrations of the unlabeled test compound (SGS518 oxalate).

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Novel Object Recognition (NOR) Task in Rats (Generalized Protocol)

This behavioral assay assesses cognitive function, particularly recognition memory.

Methodology:

-

Habituation: Rats are individually habituated to an open-field arena in the absence of any objects.

-

Training (Familiarization) Phase: Each rat is placed back into the arena, which now contains two identical objects, and is allowed to explore them for a set period.

-

Drug Administration: SGS518 oxalate or a vehicle control is administered, typically orally, at a specified time before or after the training phase.

-

Retention Interval: A delay is imposed between the training and testing phases.

-

Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each of the two objects is recorded.

-

Data Analysis: A discrimination index is calculated, which reflects the preference for the novel object over the familiar one. A higher discrimination index indicates better recognition memory.

Phase IIa Clinical Trial in Schizophrenia (Summary of Protocol)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SGS518 oxalate in patients with schizophrenia.

Study Design:

-

A placebo-controlled, double-blind, randomized study.

-

20 patients with a DSM-IV diagnosis of stable schizophrenia.

-

Two dose-escalating cohorts.

-

14-day treatment duration.

Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, and clinical laboratory tests.

-

Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of SGS518.

-

Efficacy (Pharmacodynamics): Cognitive function was assessed using the Brief Assessment of Cognition in Schizophrenia (BACS) battery at baseline and on days 6 and 13.

Conclusion

SGS518 oxalate (Idalopirdine) is a high-affinity, selective 5-HT6 receptor antagonist that demonstrated pro-cognitive effects in preclinical models and early clinical trials for cognitive impairment in schizophrenia. Despite this initial promise, the compound failed to demonstrate efficacy in later-stage, larger clinical trials for Alzheimer's disease, leading to the discontinuation of its development. The data and methodologies presented in this guide provide a comprehensive summary of the publicly available pharmacological information on SGS518 oxalate, which may still be of value to researchers investigating the role of the 5-HT6 receptor in cognition and other central nervous system disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. idalopirdine | 5-HT Receptor | TargetMol [targetmol.com]

- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

In Vitro Characterization of SGS518 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGS518 oxalate, also known as LY-483518, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. This receptor subtype is expressed almost exclusively in the central nervous system, making it a compelling target for therapeutic intervention in cognitive disorders. Preclinical evidence suggests the potential of 5-HT6 receptor antagonists in treating cognitive impairment associated with conditions like Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the in vitro pharmacological characterization of SGS518 oxalate, including its binding affinity, functional antagonism, and the experimental protocols used for these assessments. While specific data for a broad selectivity profile and functional assay IC50 are not publicly available, this guide outlines the standard methodologies for such evaluations.

Core Pharmacological Data

The in vitro profile of SGS518 oxalate is defined by its high affinity for the 5-HT6 receptor. This primary characteristic is complemented by its functional antagonism, which blocks the downstream signaling initiated by the natural ligand, serotonin.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. For SGS518, this has been determined through competitive radioligand binding assays.

| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| SGS518 (LY-483518) | Human 5-HT6 | 1.3 | [³H]-LSD | Not Specified | [1] |

Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Selectivity Profile (Illustrative)

A crucial aspect of drug development is ensuring a compound's selectivity for its intended target to minimize off-target effects. This is typically assessed by screening the compound against a panel of other receptors, ion channels, and enzymes. While a comprehensive public selectivity profile for SGS518 is not available, the following table illustrates how such data would be presented.

| Receptor/Target | Kᵢ (nM) or % Inhibition @ 1µM |

| 5-HT6 | 1.3 |

| 5-HT1A | Data Not Available |

| 5-HT2A | Data Not Available |

| 5-HT7 | Data Not Available |

| Dopamine D2 | Data Not Available |

| Adrenergic α1 | Data Not Available |

| Muscarinic M1 | Data Not Available |

Functional Antagonism

Functional assays measure the biological response of a cell to a compound. For an antagonist like SGS518, these assays quantify its ability to block the action of an agonist (e.g., serotonin). The 5-HT6 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] Antagonism is therefore measured by the inhibition of agonist-induced cAMP production.

| Assay Type | Parameter | Value (nM) |

| cAMP Functional Assay | IC₅₀ | Data Not Available |

IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist.

Experimental Protocols

The following are detailed methodologies representative of those used to characterize 5-HT6 receptor antagonists like SGS518.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the 5-HT6 receptor.

Objective: To measure the ability of SGS518 to compete with a radiolabeled ligand for binding to the human 5-HT6 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (Lysergic acid diethylamide), a high-affinity ligand for several serotonin receptors.

-

Test Compound: SGS518 oxalate.

-

Non-specific Binding Control: 10 µM Methiothepin or another suitable high-concentration antagonist.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester with glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), scintillation counter.

Workflow:

cAMP Functional Assay

This protocol outlines a cell-based functional assay to determine the antagonist potency (IC₅₀) of a compound by measuring its effect on agonist-stimulated cAMP production.

Objective: To quantify the ability of SGS518 to inhibit serotonin-induced cAMP accumulation in cells expressing the human 5-HT6 receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: SGS518 oxalate.

-

Assay Medium: Serum-free cell culture medium.

-

cAMP Assay Kit: A kit utilizing a detection method such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence.

-

Equipment: 384-well or 96-well cell culture plates, plate reader compatible with the chosen assay kit.

Workflow:

Signaling Pathway

Antagonism of the 5-HT6 receptor by SGS518 prevents the binding of serotonin and blocks the canonical Gs-protein signaling cascade. This blockade is thought to modulate downstream cholinergic and glutamatergic neurotransmission, which is the putative mechanism for its pro-cognitive effects.[4][5]

Conclusion

SGS518 oxalate is a high-affinity 5-HT6 receptor antagonist. Its in vitro characterization relies on standard pharmacological assays, including radioligand binding to determine affinity and cell-based functional assays to measure its ability to block serotonin-mediated signaling. The data from these assays are critical for establishing the potency and selectivity of the compound, forming the foundation for further preclinical and clinical development. While comprehensive quantitative data on SGS518's functional potency and selectivity are limited in the public domain, the methodologies described herein represent the gold standard for the in vitro characterization of any 5-HT6 receptor antagonist.

References

- 1. The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

SGS518 oxalate as a selective serotonin 6 receptor antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Discontinuation Notice: The development of SGS518 (Idalopirdine) was discontinued after Phase III clinical trials for Alzheimer's disease failed to meet their primary endpoints. This document serves as a technical summary of the compound's preclinical and clinical profile for research and archival purposes.

Introduction

SGS518 oxalate, also known as Idalopirdine (and formerly as Lu AE58054 and LY483518), is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in regions crucial for cognition, such as the hippocampus and frontal cortex. This localization made the 5-HT6 receptor an attractive therapeutic target for cognitive impairment associated with neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. Antagonism of the 5-HT6 receptor is believed to modulate the activity of multiple neurotransmitter systems, leading to pro-cognitive effects. Despite promising early-phase clinical data, SGS518 ultimately did not demonstrate efficacy in pivotal Phase III trials for Alzheimer's disease.

Physicochemical and Pharmacological Properties

SGS518 oxalate is a synthetic compound with the following properties:

| Property | Value |

| Molecular Formula | C₂₁H₂₂F₂N₂O₃S·C₂H₂O₄ |

| Molecular Weight | 510.51 g/mol |

| CAS Number | 445441-27-0 |

| Solubility | Soluble to 100 mM in DMSO |

| Purity | ≥98% |

Quantitative Pharmacological Data

| Target | Species | Assay Type | Affinity (Kb) |

| 5-HT6 Receptor | Human | Radioligand Binding | 19.1 nM[1] |

| 5-HT6 Receptor | Rat | Radioligand Binding | 19.4 nM[1] |

Human Pharmacokinetic Profile

Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of SGS518.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours (range: 4–12 hours)[3] |

| Elimination Half-life (t½) | 52.1 to 63.8 hours[3] |

| Metabolism | Primarily hepatic, with potential involvement of CYP3A4, CYP2D6, and CYP2B6 enzymes.[3] |

| Excretion | Mainly eliminated unchanged through feces.[3] |

Note: Specific Cmax and AUC values from clinical trials are not publicly available but were observed to increase with dose.[3]

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the canonical Gs-adenylyl cyclase pathway. However, it is also known to engage in non-canonical, Gs-independent signaling. SGS518, as an antagonist, blocks these downstream signaling cascades initiated by the binding of the endogenous ligand, serotonin (5-HT).

Canonical Gs-cAMP Signaling Pathway

The primary and most well-characterized signaling pathway for the 5-HT6 receptor involves its coupling to the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

Caption: Canonical 5-HT6 Receptor Gs-cAMP Signaling Pathway.

Non-Canonical Signaling Pathways

The 5-HT6 receptor can also signal independently of Gαs, through interactions with other proteins. These non-canonical pathways are implicated in neuronal development and plasticity.

Caption: Non-Canonical 5-HT6 Receptor Signaling Pathways.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize 5-HT6 receptor antagonists like SGS518.

5-HT6 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Membrane preparation from the above cells.

-

Radioligand: [³H]-LSD (Lysergic acid diethylamide).

-

Non-specific binding control: 10 µM Methiothepin.

-

Test compound: SGS518 oxalate.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of SGS518 oxalate.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-LSD, and either SGS518, buffer (for total binding), or methiothepin (for non-specific binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of SGS518.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, providing a measure of its functional activity.

-

Materials:

-

HEK293 cells expressing the human 5-HT6 receptor.

-

Serotonin (5-HT) as the agonist.

-

Test compound: SGS518 oxalate.

-

Forskolin (optional, to amplify the cAMP signal).

-

Cell culture medium.

-

Stimulation buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a suitable microplate and culture overnight.

-

Replace the culture medium with stimulation buffer.

-

Pre-incubate the cells with various concentrations of SGS518 oxalate.

-

Stimulate the cells with a fixed concentration of serotonin (typically the EC80).

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit.

-

Plot the cAMP concentration against the concentration of SGS518 to determine its IC50 value.

-

Caption: cAMP Functional Assay Workflow.

Clinical Development and Outcomes

SGS518 (Idalopirdine) progressed to Phase III clinical trials as an adjunctive therapy to acetylcholinesterase inhibitors for patients with mild-to-moderate Alzheimer's disease. A Phase II study showed a statistically significant improvement in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) score.[4] However, three subsequent large-scale Phase III trials failed to meet their primary endpoints, showing no significant difference between Idalopirdine and placebo in improving cognition.[2] As a result, the clinical development of Idalopirdine for Alzheimer's disease was terminated.

Conclusion

SGS518 oxalate is a well-characterized, high-affinity, and selective antagonist of the 5-HT6 receptor. It demonstrates a pharmacokinetic profile in humans suitable for once-daily dosing. The compound's mechanism of action involves the blockade of both canonical and non-canonical signaling pathways of the 5-HT6 receptor. Despite a strong preclinical rationale and promising early clinical results, SGS518 failed to demonstrate efficacy in late-stage clinical trials for Alzheimer's disease. The information presented in this technical guide provides a comprehensive overview of the pharmacological and clinical profile of SGS518 for scientific and research purposes.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Idalopirdine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of LY 483518 (SGS518 Oxalate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of LY 483518, also known as SGS518 oxalate and later named Idalopirdine. This compound is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which has been investigated primarily for its potential therapeutic effects on cognitive impairment associated with schizophrenia and Alzheimer's disease. This document collates available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Discovery of a Selective 5-HT6 Receptor Antagonist

LY 483518 emerged from research programs focused on identifying novel therapeutic agents for central nervous system disorders. The 5-HT6 receptor, almost exclusively expressed in the brain, was identified as a promising target for enhancing cognitive function. Antagonism of this receptor is believed to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.

The development of LY 483518 was a collaborative effort, initially involving Eli Lilly and Company and later Saegis Pharmaceuticals.[1] Saegis advanced the compound, then known as SGS518, into clinical trials for Cognitive Impairment Associated with Schizophrenia (CIAS) before being acquired by Lundbeck.[2]

Pharmacological Profile

LY 483518 is a potent and selective antagonist of the 5-HT6 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for LY 483518.

| Parameter | Value | Species | Receptor/Assay | Reference |

| Binding Affinity (Kb) | 19.1 nM | Human | 5-HT6 Receptor | [2] |

| 19.4 nM | Rat | 5-HT6 Receptor | [2] | |

| Binding Affinity (Ki) | 0.83 nM | Human | 5-HT6 Receptor | [3] |

| In Vivo Efficacy (ED50) | 2.2 mg/kg (orally) | Rat | Inhibition of (125I)-SB-258585 binding to 5-HT6 receptors in striatum | [2] |

Mechanism of Action and Signaling Pathways

LY 483518 exerts its effects by blocking the 5-HT6 receptor, a Gs protein-coupled receptor (GPCR). The canonical signaling pathway of the 5-HT6 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, LY 483518 is expected to modulate downstream signaling cascades.

Preclinical and Clinical Development

Preclinical Studies

Preclinical evaluation of SGS518 demonstrated its effectiveness in behavioral models of learning and memory.[1] These promising results provided the rationale for advancing the compound into clinical trials for cognitive deficits.

Phase IIa Clinical Trial in Schizophrenia

A Phase IIa clinical study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SGS518 in patients with stable schizophrenia.[1]

Study Design:

-

Population: 20 patients aged 18 to 55 with a DSM-IV diagnosis of stable schizophrenia.

-

Design: Placebo-controlled, double-blind, randomized, dose-escalating study.

-

Treatment Arms:

-

Low dose-escalating regimen (60 mg to 180 mg)

-

High dose-escalating regimen (120 mg to 240 mg)

-

Placebo

-

-

Duration: 14 days of treatment.

-

Primary Efficacy Endpoint: Brief Assessment of Cognition in Schizophrenia (BACS).

Key Findings:

-

Safety and Tolerability: Multiple doses of up to 240 mg of SGS518 administered once daily were generally well-tolerated and did not cause dose-limiting or significant toxicities.[1]

-

Pharmacokinetics: SGS518 demonstrated dose proportionality, and a steady state was reached within three days.[1]

-

Efficacy: A dose-response pattern of improvement was observed in the BACS endpoint, with statistical significance at the high dose.[1]

Key Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-LSD or another suitable 5-HT6 receptor radioligand.

-

Test Compound: LY 483518 (or other antagonists).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1 mM EDTA.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT6 receptor in ice-cold lysis buffer. Centrifuge to pellet the cell membranes, wash, and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, the radioligand at a concentration near its Kd value, and the membrane preparation.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Detection: Dry the filter mats, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[4]

cAMP Functional Assay for 5-HT6 Receptor Antagonism

This assay measures the ability of a compound to inhibit the agonist-induced increase in intracellular cAMP.

Materials:

-

Cell Line: A cell line (e.g., HeLa or CHO) stably expressing the human 5-HT6 receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: LY 483518 (or other antagonists).

-

Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

-

cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) based kit.

Procedure:

-

Cell Seeding: Seed cells into a 384-well plate.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Pre-incubation: Incubate the plate to allow for compound-receptor binding.

-

Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC80) to stimulate cAMP production.

-

cAMP Accumulation: Incubate for 30 minutes at room temperature.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate).

-

Detection Incubation: Incubate for 60 minutes at room temperature.

-

Plate Reading and Data Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced. Calculate the IC50 value from the dose-response curve.[2]

Brief Assessment of Cognition in Schizophrenia (BACS)

The BACS is a cognitive assessment tool used to measure treatment-related improvements in schizophrenia. It is designed for ease of administration and takes approximately 30-35 minutes to complete.[5]

Domains Assessed:

-

Verbal Memory

-

Working Memory (Digit Sequencing)

-

Motor Speed (Token Motor)

-

Verbal Fluency

-

Attention and Processing Speed (Symbol Coding)

-

Executive Function (Tower of London)[1]

The administration and scoring of the BACS should be performed by trained personnel following the official manual.

Conclusion

LY 483518 (SGS518 oxalate or Idalopirdine) is a potent and selective 5-HT6 receptor antagonist that has shown promise in preclinical models and early clinical trials for improving cognitive function. Its development highlights the therapeutic potential of targeting the 5-HT6 receptor for CNS disorders. While later-stage clinical trials in Alzheimer's disease did not meet their primary endpoints, the data generated during its development provide valuable insights for researchers in the field of neuropharmacology and drug discovery. Further investigation into the nuanced roles of the 5-HT6 receptor and its signaling pathways may yet unlock new therapeutic avenues.

References

- 1. An abbreviated version of the brief assessment of cognition in schizophrenia (BACS) [scielo.isciii.es]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. The Brief Assessment of Cognition in Schizophrenia: reliability, sensitivity, and comparison with a standard neurocognitive battery - PubMed [pubmed.ncbi.nlm.nih.gov]

SGS518 Oxalate: A Deep Dive into its Modulation of Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGS518 oxalate, also known as idalopirdine, is a potent and selective antagonist of the serotonin 5-HT6 receptor. Its pro-cognitive effects, particularly in the context of Alzheimer's disease and schizophrenia, are primarily attributed to its indirect modulation of cholinergic neurotransmission. By blocking 5-HT6 receptors located on GABAergic interneurons, SGS518 oxalate reduces the inhibitory tone on cholinergic neurons, leading to an increase in acetylcholine release in key brain regions associated with learning and memory, such as the frontal cortex and hippocampus. This technical guide provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to the study of SGS518 oxalate's role in modulating cholinergic pathways.

Core Mechanism of Action: Indirect Cholinergic Enhancement

The primary mechanism by which SGS518 oxalate enhances cholinergic function is not through direct interaction with cholinergic receptors, but rather through its high-affinity antagonism of the 5-HT6 receptor. The prevailing hypothesis involves a polysynaptic circuit where:

-

Serotonergic Input: Serotonergic neurons release serotonin (5-HT).

-

5-HT6 Receptor Activation: Serotonin binds to and activates 5-HT6 receptors expressed on GABAergic interneurons.

-

GABAergic Inhibition: Activation of these GABAergic interneurons leads to the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.

-

Inhibition of Cholinergic Neurons: GABA then acts on cholinergic neurons, suppressing their firing rate and subsequent release of acetylcholine (ACh).

-

SGS518 Oxalate Intervention: SGS518 oxalate, as a 5-HT6 receptor antagonist, blocks the initial activation of GABAergic interneurons by serotonin.

-

Disinhibition and Increased ACh Release: This blockade prevents the inhibitory GABAergic signaling, resulting in the disinhibition of cholinergic neurons and a subsequent increase in the release of acetylcholine in cortical and hippocampal areas.[1][2]

This indirect mechanism of action makes SGS518 oxalate a compelling candidate for augmenting cognitive function in conditions characterized by cholinergic deficits.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SGS518 oxalate from preclinical studies.

Table 1: Receptor Binding Affinity

| Receptor | Species | Assay Type | Affinity (Ki) | Affinity (Kb) | Selectivity | Reference |

| 5-HT6 | Human | Radioligand Binding | 0.83 nM | 19.1 nM | >50-fold vs. >70 other targets | [1][2] |

| α1A-adrenoceptor | Human | Radioligand Binding | Medium Affinity | - | - | [2] |

| α1B-adrenoceptor | Human | Radioligand Binding | Medium Affinity | - | - | [2] |

Table 2: In Vivo Efficacy and Receptor Occupancy

| Animal Model | Test | Dosing (p.o.) | Effect | Receptor Occupancy (Striatum) | Reference |

| Rat (PCP-induced cognitive impairment) | Novel Object Recognition | 5-20 mg/kg | Reversal of cognitive deficits | >65% | [2] |

| Rat | In vivo Microdialysis | 10 mg/kg (in combination with Donepezil) | Potentiated Donepezil-induced increase in acetylcholine levels | Not specified | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SGS518 oxalate.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of SGS518 oxalate for the human 5-HT6 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of SGS518 oxalate for the human 5-HT6 receptor.

Materials:

-

Human recombinant CHO-K1 cells stably expressing the human 5-HT6 receptor.

-

Cell membrane preparation from the above cells.

-

[³H]-LSD (lysergic acid diethylamide) as the radioligand.

-

SGS518 oxalate.

-

Methiothepin (a non-selective serotonin antagonist for determining non-specific binding).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the CHO-K1 cells expressing the 5-HT6 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add membrane preparation, a fixed concentration of [³H]-LSD (e.g., 1-2 nM), and binding buffer.

-

Non-specific Binding: Add membrane preparation, [³H]-LSD, and a high concentration of methiothepin (e.g., 10 µM).

-

Competition Binding: Add membrane preparation, [³H]-LSD, and increasing concentrations of SGS518 oxalate (e.g., 0.01 nM to 10 µM).

-

-

Incubation: Incubate the plates at 37°C for 60 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the SGS518 oxalate concentration. Determine the IC50 value (the concentration of SGS518 oxalate that inhibits 50% of the specific binding of [³H]-LSD) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Acetylcholine Release

This protocol describes the in vivo microdialysis technique to measure extracellular acetylcholine levels in the rat frontal cortex following administration of SGS518 oxalate.

Objective: To quantify the effect of SGS518 oxalate on acetylcholine release in the frontal cortex of freely moving rats.

Materials:

-

Adult male Wistar rats (250-300g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane length).

-

Guide cannulae.

-

Surgical instruments.

-

Liquid swivel system.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4.

-

Neostigmine bromide (acetylcholinesterase inhibitor).

-

SGS518 oxalate.

-

HPLC system with electrochemical detection or LC-MS/MS for acetylcholine analysis.

Procedure:

-

Surgical Implantation: Anesthetize the rats and place them in the stereotaxic apparatus. Implant a guide cannula targeting the prelimbic region of the medial prefrontal cortex. Allow the animals to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF containing 0.1 µM neostigmine at a constant flow rate of 1 µL/min. Allow a 2-hour equilibration period.

-

Baseline Collection: Collect four baseline dialysate samples at 20-minute intervals.

-

Drug Administration: Administer SGS518 oxalate (e.g., 10 mg/kg, p.o.) or vehicle.

-

Post-treatment Collection: Continue collecting dialysate samples for at least 3 hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for acetylcholine content using a validated HPLC-ECD or LC-MS/MS method.

-

Data Analysis: Express the acetylcholine concentrations as a percentage of the mean baseline values. Compare the time course of acetylcholine release between the SGS518 oxalate-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Novel Object Recognition (NOR) Test

This protocol details the NOR test to assess the pro-cognitive effects of SGS518 oxalate in a rat model of cognitive impairment induced by phencyclidine (PCP).

Objective: To evaluate the ability of SGS518 oxalate to reverse PCP-induced deficits in recognition memory.

Materials:

-

Adult male Sprague-Dawley rats.

-

Open field arena (e.g., 50 cm x 50 cm).

-

Two identical sets of objects (e.g., small plastic blocks, metal cubes).

-

Phencyclidine (PCP).

-

SGS518 oxalate.

-

Video recording and analysis software.

Procedure:

-

Induction of Cognitive Deficit: Administer PCP (2 mg/kg, i.p.) twice daily for 7 days, followed by a 7-day washout period.

-

Habituation (Day 1 of testing): Allow each rat to explore the empty open field arena for 10 minutes.

-

Familiarization Phase (Day 2):

-

Administer SGS518 oxalate (5, 10, or 20 mg/kg, p.o.) or vehicle 60 minutes before the trial.

-

Place two identical objects in the arena.

-

Allow the rat to explore the objects for 5 minutes.

-

-

Test Phase (Day 2, after a retention interval of 1 hour):

-

Replace one of the familiar objects with a novel object.

-

Place the rat back in the arena and allow it to explore for 5 minutes.

-

-

Data Collection and Analysis: Record the time spent exploring each object (familiar and novel). Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Compare the DI between the different treatment groups using one-way ANOVA followed by post-hoc tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key pathways and experimental workflows described in this guide.

Caption: Mechanism of SGS518 oxalate on cholinergic pathways.

Caption: In vivo microdialysis experimental workflow.

Caption: Novel Object Recognition (NOR) test workflow.

Conclusion

SGS518 oxalate represents a promising therapeutic strategy for cognitive enhancement through the indirect modulation of cholinergic pathways. Its high selectivity for the 5-HT6 receptor minimizes off-target effects while effectively disinhibiting cholinergic neurons, leading to increased acetylcholine release. The preclinical data strongly support its pro-cognitive effects. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of SGS518 oxalate and similar compounds targeting the 5-HT6 receptor for the treatment of cognitive disorders.

References

Unveiling the Specificity of SGS518 Oxalate: A Technical Guide to Off-Target Cellular Profiling

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the cellular targets of SGS518 oxalate beyond its primary interaction with the 5-HT6 receptor. Extensive review of publicly available scientific literature and databases indicates that SGS518 oxalate is consistently characterized as a potent and highly selective antagonist of the 5-HT6 receptor.[1][2] To date, comprehensive screening data detailing its interactions with a broad range of other cellular targets, such as other G-protein coupled receptors (GPCRs), ion channels, kinases, or enzymes, is not available in the public domain.

The absence of such data underscores the reported selectivity of SGS518 for its primary target. However, in the process of drug development, rigorous assessment of off-target interactions is a critical step to ensure safety and to understand the full pharmacological profile of a compound. This guide, therefore, will focus on the state-of-the-art methodologies and experimental protocols that are employed to determine the broader cellular target landscape of a compound like SGS518 oxalate.

Methodologies for Comprehensive Off-Target Profiling

To identify potential off-target interactions, a tiered approach is often employed, beginning with broad screening panels followed by more focused functional assays. The two primary methodologies for initial broad screening are radioligand binding assays against a panel of receptors and enzymes, and comprehensive kinase profiling.

Broad Panel Radioligand Binding Assays (e.g., CEREP Safety Panel)

These assays are designed to assess the potential of a compound to bind to a wide array of known drug targets. A compound is tested at a single high concentration (e.g., 10 µM) against a panel of receptors, ion channels, transporters, and enzymes. The percentage of inhibition of radioligand binding is measured.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes/Recombinant Proteins: Cell membranes expressing the target receptor or purified recombinant target proteins are prepared.

-

Incubation: The membrane/protein preparation is incubated in a buffered solution with a specific radiolabeled ligand (a known binder to the target) and the test compound (SGS518 oxalate).

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle) samples. Significant interaction is typically defined as >50% inhibition.

Workflow for Broad Panel Radioligand Binding Assay

Caption: Workflow for identifying off-target binding using a broad panel radioligand assay.

Table 1: Illustrative Data Presentation for a Broad Panel Binding Screen (Hypothetical Data for SGS518 Oxalate)

| Target Class | Specific Target | Ligand Concentration (nM) | SGS518 Oxalate (10 µM) % Inhibition |

| GPCR | 5-HT1A | 1.5 | 12% |

| 5-HT2A | 0.7 | 8% | |

| Dopamine D2 | 2.1 | 15% | |

| Adrenergic α1 | 0.5 | 5% | |

| Muscarinic M1 | 1.0 | -2% | |

| Ion Channel | hERG | 5.0 | 22% |

| Sodium (Site 2) | 200.0 | 3% | |

| Enzyme | PDE4 | 10.0 | 9% |

This table presents hypothetical data for illustrative purposes.

Kinome Profiling (e.g., KINOMEscan™)

Given that protein kinases are a large family of enzymes and common off-targets for many drugs, dedicated screening is essential. Kinome scans assess the ability of a compound to bind to or inhibit a large panel of kinases.

Experimental Protocol: KINOMEscan™ (Competition Binding Assay)

-

Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., a bead).

-

Competition: The test compound (SGS518 oxalate) and a known, immobilized ligand that binds to the active site of the kinase are added.

-

Equilibrium: The mixture is incubated to allow for competition between the test compound and the immobilized ligand for binding to the kinase.

-

Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A low amount of kinase detected indicates strong binding of the test compound.

-

Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined for significant interactions.

Workflow for Kinome Profiling

Caption: Workflow for identifying kinase off-targets using a competition binding assay.

Table 2: Illustrative Data Presentation for Kinome Profiling (Hypothetical Data for SGS518 Oxalate)

| Kinase Family | Kinase Target | SGS518 Oxalate (1 µM) % of Control |

| TK | ABL1 | 95% |

| EGFR | 88% | |

| SRC | 91% | |

| CMGC | CDK2/cyclinA | 85% |

| GSK3β | 79% | |

| AGC | PKA | 98% |

| ROCK1 | 82% |

% of Control: A lower percentage indicates stronger binding/inhibition. This table presents hypothetical data for illustrative purposes.

Potential Signaling Pathway Implications of Off-Target Interactions

Should screening identify a significant off-target interaction, the next step would be to investigate the functional consequences. For example, if SGS518 were found to inhibit a hypothetical kinase, "Kinase X," which is part of a known signaling pathway, further cellular assays would be necessary to determine if this interaction translates to a functional effect on downstream signaling.

Hypothetical Signaling Pathway Affected by an Off-Target Interaction

Caption: Hypothetical inhibition of "Kinase X" by SGS518, impacting a cellular response.

Conclusion

While SGS518 oxalate is well-established as a selective 5-HT6 receptor antagonist, a comprehensive evaluation of its off-target profile is a standard and necessary component of preclinical drug development. This guide outlines the principal methodologies—broad panel radioligand binding assays and kinome-wide profiling—that would be employed to generate a complete specificity profile. The resulting data would provide a high-resolution map of the compound's interactions across the proteome, ensuring a thorough understanding of its pharmacology and informing its continued development. At present, the lack of such publicly available data for SGS518 oxalate suggests a high degree of selectivity for its intended target.

References

Predicted ADMET Profile of SGS518: A Computational Whitepaper

Introduction: SGS518 is a selective 5-HT6 receptor antagonist that has been investigated for its potential in treating cognitive impairments. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is critical for its development and for predicting its clinical success. In the absence of publicly available experimental data for SGS518, this technical guide provides a comprehensive ADMET profile based on high-quality in silico predictions. This computationally derived information offers valuable insights for researchers, scientists, and drug development professionals, guiding future preclinical and clinical study design.

Methodology: In Silico ADMET Prediction

The ADMET properties of SGS518 were predicted using the pkCSM web server, a well-established tool that employs graph-based signatures to model pharmacokinetic and toxicity endpoints. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the active SGS518 molecule (CN1CCC(C(C2=C3C=CC(OS(C4=C(F)C=CC=C4F)(=O)=O)=C2)=CN3C)CC1) was submitted for analysis.

The underlying methodology of the pkCSM tool is rooted in machine learning. It uses the chemical structure, represented as a graph, to calculate specific signatures that encode atomic and bond properties and their relationships. These signatures are then used as input for pre-trained predictive models that have been developed and validated on large datasets of compounds with known experimental ADMET properties. This approach allows for a rapid and reliable estimation of a wide range of ADMET parameters without the need for laboratory experiments.

The following sections present the predicted data, organized for clarity and direct comparison. It is important to note that while these predictions are based on robust and validated models, they represent theoretical estimations and should be confirmed by in vitro and in vivo studies.

Caption: In silico ADMET prediction workflow for SGS518.

Predicted Physicochemical and Absorption Properties

This table summarizes the predicted properties of SGS518 related to its absorption in the gastrointestinal tract. These parameters are crucial for determining the potential for oral bioavailability.

| Parameter | Predicted Value | Unit | Interpretation |

| Molecular Weight | 420.50 | g/mol | Within the typical range for orally administered drugs. |

| LogP (Octanol/Water) | 3.55 | - | Indicates good lipophilicity, favoring membrane permeability. |

| Water Solubility (LogS) | -4.43 | log(mol/L) | Suggests low water solubility. |

| Intestinal Absorption | 93.5% | % Absorbed | High intestinal absorption is predicted. |

| Caco-2 Permeability | 0.39 | log Papp (10⁻⁶ cm/s) | Indicates moderate to high permeability across the intestinal epithelium. |

| P-glycoprotein Substrate | No | - | Not predicted to be a substrate of P-gp efflux pump. |

| P-glycoprotein Inhibitor I | No | - | Not predicted to inhibit P-glycoprotein I. |

| P-glycoprotein Inhibitor II | No | - | Not predicted to inhibit P-glycoprotein II. |

Predicted Distribution Properties

Distribution parameters describe how SGS518 is expected to spread throughout the body's fluids and tissues after absorption.

| Parameter | Predicted Value | Unit | Interpretation |

| VDss (Volume of Distribution) | 0.89 | L/kg | Suggests distribution into tissues beyond the bloodstream. |

| Fraction Unbound | 0.12 | Fraction | Indicates high plasma protein binding (approx. 88%). |

| BBB Permeability (LogBB) | -0.22 | log BB | Predicts the ability to cross the blood-brain barrier. |

| CNS Permeability (LogPS) | -1.54 | log (mL/s/g) | Suggests limited permeability into the central nervous system. |

Predicted Metabolism Properties

Metabolism predictions focus on the interaction of SGS518 with key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.

| Parameter | Predicted Value | Interpretation |

| CYP2D6 Substrate | Yes | Predicted to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | Yes | Predicted to be metabolized by the CYP3A4 enzyme. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolic activity of CYP1A2. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolic activity of CYP2C19. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolic activity of CYP2C9. |

| CYP2D6 Inhibitor | Yes | Predicted to inhibit the metabolic activity of CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolic activity of CYP3A4. |

Predicted Excretion Properties

This section details the predicted pathway for the elimination of SGS518 from the body.

| Parameter | Predicted Value | Unit | Interpretation |

| Total Clearance | 0.58 | log(mL/min/kg) | Provides an estimate of the rate of drug removal from the body. |

| Renal OCT2 Substrate | No | - | Not predicted to be a substrate for the Organic Cation Transporter 2. |

Predicted Toxicological Properties

Toxicity predictions are essential for identifying potential safety concerns with a drug candidate early in development.

| Parameter | Predicted Value | Interpretation |

| AMES Toxicity | No | Not predicted to be mutagenic. |

| hERG I Inhibitor | Yes | Potential for cardiotoxicity through hERG channel inhibition. |

| hERG II Inhibitor | Yes | Potential for cardiotoxicity through hERG channel inhibition. |

| Oral Rat Acute Toxicity (LD50) | 2.65 | mol/kg |

| Oral Rat Chronic Toxicity (LOAEL) | 1.83 | log(mg/kg_bw/day) |

| Hepatotoxicity | Yes | Potential for drug-induced liver injury. |

| Skin Sensitisation | No | Unlikely to cause an allergic skin reaction. |

| T. Pyriformis Toxicity | 0.81 | log(ug/L) |

| Minnow Toxicity | 1.09 | log(mM) |

Disclaimer: The data presented in this document are the result of in silico predictions and are intended for research and informational purposes only. These computational predictions have not been experimentally validated and should not be used as a substitute for in vitro or in vivo studies. The user of this information assumes all risk and liability for any decisions made based on these predictions.

Methodological & Application

Application Notes and Protocols: In Vivo Studies with SGS518 Oxalate

Audience: Researchers, scientists, and drug development professionals.

Introduction: SGS518 oxalate is a selective antagonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] The 5-HT6 receptor is implicated in cognitive processes, and its antagonism is a therapeutic strategy for treating cognitive impairment associated with neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia. SGS518 oxalate, also known as LY 483518, functions by blocking the signaling cascade initiated by serotonin binding to the 5-HT6 receptor. In vivo studies have demonstrated its potential neuroprotective effects, with administration in mice showing preservation of retinal morphology and the photoreceptor layer after light-induced damage.[2]

This document provides a detailed protocol for conducting in vivo studies to evaluate the efficacy of SGS518 oxalate in a relevant animal model.

Mechanism of Action and Signaling Pathway

SGS518 oxalate exerts its pharmacological effect by competitively binding to the 5-HT6 receptor, thereby preventing its activation by the endogenous ligand, serotonin. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the receptor increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates downstream signaling pathways, including protein kinase A (PKA). By blocking this receptor, SGS518 oxalate attenuates the downstream cAMP/PKA signaling cascade.

Caption: SGS518 oxalate blocks the 5-HT6 receptor signaling pathway.

In Vivo Efficacy Study Protocol: Alzheimer's Disease Model

This protocol describes a representative in vivo study to assess the efficacy of SGS518 oxalate in improving cognitive function in the 5XFAD mouse model of Alzheimer's disease.

2.1. Materials and Reagents

-

SGS518 Oxalate (purity ≥98%)

-

Vehicle solution: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline.

-

5XFAD transgenic mice and wild-type littermates (e.g., 3-4 months of age).

-

Standard laboratory animal diet and water.

-

Sterile syringes and needles (e.g., 27-gauge).

-

Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze).

-

Anesthesia and euthanasia reagents (as per approved institutional protocols).

-

Tissue collection and processing reagents (e.g., PBS, 4% paraformaldehyde, cryoprotectant).

2.2. Animal Model The 5XFAD transgenic mouse model is commonly used for studying Alzheimer's disease, as it develops amyloid plaques and associated cognitive deficits at an early age. Both male and female mice can be used, but sexes should be balanced across experimental groups. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2.3. SGS518 Oxalate Preparation and Administration

-

Formulation: Prepare a suspension of SGS518 oxalate in the chosen vehicle. For example, to prepare a 3 mg/mL solution for a 30 mg/kg dose in a 20g mouse (10 mL/kg dosing volume), weigh the required amount of SGS518 oxalate and suspend it in the vehicle.

-

Solubility: SGS518 oxalate is soluble in DMSO up to 100 mM. If DMSO is used as a co-solvent, ensure the final concentration in the dosing solution is minimal (e.g., <5%) and that a vehicle group with the same DMSO concentration is included.

-

Administration: Based on prior studies, intraperitoneal (i.p.) injection is an effective route.[2] Administer the prepared solution at a consistent time each day.

2.4. Experimental Design and Dosing Regimen

| Parameter | Description |

| Animal Model | 5XFAD Transgenic Mice |

| Age | 3-4 months at start of treatment |

| Sex | Male and Female (balanced groups) |

| Acclimatization | Minimum of 7 days before study initiation |

| Treatment Duration | 4-8 weeks |

| Administration Route | Intraperitoneal (i.p.) injection |

| Dosing Frequency | Once daily |

Table 1: Experimental Groups

| Group | Animal Type | Treatment | Dose (mg/kg) | n (per sex) |

| 1 | Wild-Type (WT) | Vehicle | 0 | 10 |

| 2 | 5XFAD | Vehicle | 0 | 10 |

| 3 | 5XFAD | SGS518 Oxalate | 10 | 10 |

| 4 | 5XFAD | SGS518 Oxalate | 30 | 10 |

Note: A dose of 30 mg/kg has been shown to be effective for neuroprotection in mice.[2] A dose-response assessment is recommended.

2.5. Experimental Workflow The workflow outlines the key stages from animal preparation to data analysis.

Caption: General experimental workflow for an in vivo efficacy study.

2.6. Behavioral and Physiological Assessments

-

Morris Water Maze (MWM): To assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during a probe trial.

-

Y-Maze: To evaluate short-term spatial working memory based on spontaneous alternation behavior.

-

Body Weight and Clinical Observations: Monitor animals throughout the study for any adverse effects.

2.7. Endpoint Analysis

-

Brain Tissue Histology: Following perfusion, process brain hemispheres for immunohistochemistry to quantify amyloid-beta (Aβ) plaque load and assess neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Analysis: Use ELISA or Western blot on brain homogenates to measure levels of soluble/insoluble Aβ40 and Aβ42, or synaptic proteins.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 2: Hypothetical Morris Water Maze Probe Trial Results

| Group | Treatment | Time in Target Quadrant (s) (Mean ± SEM) | Platform Crossings (Count) (Mean ± SEM) |

| 1 | WT + Vehicle | 25.2 ± 1.8 | 4.5 ± 0.5 |

| 2 | 5XFAD + Vehicle | 12.5 ± 1.5 | 1.8 ± 0.3 |

| 3 | 5XFAD + SGS518 (10 mg/kg) | 16.8 ± 1.6# | 2.9 ± 0.4# |

| 4 | 5XFAD + SGS518 (30 mg/kg) | 22.1 ± 1.7# | 4.1 ± 0.6# |

| *Note: p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. 5XFAD + Vehicle. Data are hypothetical. |

Table 3: Hypothetical Brain Amyloid-Beta Plaque Load

| Group | Treatment | Plaque Area (%) in Cortex (Mean ± SEM) | Plaque Area (%) in Hippocampus (Mean ± SEM) |

| 1 | WT + Vehicle | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 2 | 5XFAD + Vehicle | 12.3 ± 1.1 | 8.9 ± 0.9 |

| 3 | 5XFAD + SGS518 (10 mg/kg) | 9.5 ± 1.0# | 6.8 ± 0.8# |

| 4 | 5XFAD + SGS518 (30 mg/kg) | 6.1 ± 0.8# | 4.2 ± 0.6# |

| Note: #p < 0.05 vs. 5XFAD + Vehicle. Data are hypothetical. |

References

Application Notes and Protocols for the Administration of SGS518 Oxalate in Rodent Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGS518 oxalate, also known as Idalopirdine (Lu AE58054, LY483518), is a selective antagonist of the serotonin 5-HT6 receptor.[1] This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions integral to cognition and memory, such as the hippocampus and cortex.[2][3] The therapeutic potential of 5-HT6 receptor antagonists in Alzheimer's disease (AD) stems from their ability to modulate multiple neurotransmitter systems.[1][3] Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, which is significant as AD is characterized by a cholinergic deficit.[1][4] Preclinical studies have demonstrated that 5-HT6 receptor antagonists can improve cognitive performance in various animal models of learning and memory.[3] These application notes provide a detailed overview of the administration of SGS518 oxalate to rodent models of Alzheimer's disease, including experimental protocols and data presentation.

Signaling Pathways of 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4] The pro-cognitive effects of 5-HT6 receptor antagonists like SGS518 are believed to be mediated by more complex downstream signaling cascades. A key mechanism involves the modulation of the Fyn/ERK pathway, where Fyn, a non-receptor tyrosine kinase, can be influenced by the 5-HT6 receptor, subsequently affecting the extracellular signal-regulated kinase (ERK) pathway, which is crucial for synaptic plasticity and memory formation.[4] Furthermore, antagonism of the 5-HT6 receptor leads to an increased release of acetylcholine and glutamate in brain regions vital for learning and memory.[1][4]

Proposed signaling pathway for SGS518 oxalate.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of SGS518 oxalate in rodent models of Alzheimer's disease.

Animal Models

A variety of rodent models can be utilized to study the effects of SGS518 oxalate on cognitive impairment.

-

Pharmacologically-Induced Models:

-

Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive deficits, mimicking the cholinergic dysfunction seen in AD.

-

-

Transgenic Models:

-

APP/PS1 Mice: These mice overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-beta plaques and cognitive decline.

-

5XFAD Mice: These mice express five familial AD mutations in APP and PS1, resulting in a more aggressive and rapid development of AD-like pathology.

-

Preparation and Administration of SGS518 Oxalate

SGS518 oxalate is soluble in DMSO up to 100 mM.[5][6] For in vivo administration, it is recommended to prepare a stock solution in a suitable solvent and then dilute it further in a vehicle appropriate for the chosen route of administration (e.g., saline or PBS for intraperitoneal injection).

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) can also be used.

-

Dosage: A study on a mouse model of retinal degeneration used a dose of 30 mg/kg (i.p.).[7] However, for cognitive studies, a dose-response investigation is recommended to determine the optimal therapeutic dose. Dosages for other 5-HT6 antagonists in rodent cognitive models have ranged from 1 to 30 mg/kg.

Behavioral Assessment of Cognitive Function

Morris Water Maze (MWM)

The MWM is a widely used behavioral task to assess spatial learning and memory.

-

Apparatus: A circular pool (1.5-2 m in diameter) filled with opaque water, with a hidden platform submerged 1-2 cm below the surface. Visual cues are placed around the room.

-

Procedure:

-